![molecular formula C12H16 B048628 Phenylcyclohexane CAS No. 827-52-1](/img/structure/B48628.png)
Phenylcyclohexane
Overview
Description
Phenylcyclohexane is a compound of interest in the field of organic chemistry, particularly in studies focusing on its synthesis, conformational preferences, and properties. This compound serves as a foundation for understanding complex molecular behaviors and interactions.
Synthesis Analysis
The synthesis of this compound has been explored through various methods. One notable method involves the hydrogenation of benzene over supported transition metal catalysts, where both acidity and hydrogenation activity are critical for high yield production. Cyclohexene is considered a key intermediate in this process, transitioning from metal hydrogenation sites to acid sites for subsequent alkylation of benzene (Slaugh & John, 1969).
Molecular Structure Analysis
The molecular structure and conformational analysis of derivatives closely related to this compound, such as 1-Phenyl-1-X-1-Silacyclohexanes, have been studied using gas-phase electron diffraction, low-temperature NMR spectroscopy, and quantum chemical calculations. These studies reveal the equilibrium between different conformers and the influence of substituents on the stability and conformational preferences of the molecule (Shainyan et al., 2017).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. For example, the ene trimerization of 1-Phenylcyclopropene showcases its ability to engage in complex reaction pathways, forming products with significant synthetic value (Lee & Chang, 2004).
Physical Properties Analysis
The physical properties of this compound, such as thermal stability and conformational behavior, have been a subject of study. These properties are crucial for understanding its behavior in various conditions and for potential applications in materials science.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different reagents and under various conditions, have been extensively investigated. Studies on derivatives of this compound provide insights into its chemical behavior, offering pathways for the synthesis of novel compounds with desired properties.
Scientific Research Applications
Chemical Reactions and Synthesis : Phenylcyclohexane is a primary product in the reaction of benzene and aluminium trichloride, and it's prevalent in hydrogenation reactions in polybenzenoids and ring contraction reactions for cycloalkanes (Lai, Benner, & Vollhardt, 1984). Another study highlights its role in the reaction of 1-Phenylcyclohexene oxide with hydrogen chloride to produce various chemical compounds (Berti, Bottari, Macchia, & Macchia, 1966).
Organic Chemistry : this compound is useful in the conformational analysis of diastereomers and equilibria in organic chemistry (Eliel, 1985).
Radical Chemistry : It shows potential for energy transfer studies in radical chemistry, as demonstrated in research involving the irradiation of benzene and its derivatives (Ohnishi, Tanei, & Nitta, 1962).
Pharmacology : Phenylcyclohexylpiperidine, a derivative, has been synthesized and tested for its central nervous system depressant properties (Maddox, Godefroi, & Parcell, 1965).
Catalysis : Studies demonstrate its efficient production from benzene hydrogenation over supported transition metal catalysts, with cyclohexene as a key intermediate (Slaugh & John, 1969).
Material Science : In the field of materials science, this compound's derivatives exhibit notable properties like elastic constants and diamagnetic anisotropy, influencing their application in various fields (Schad, Baur, & Meier, 1979).
Spectroscopy and Optical Studies : The compound and its derivatives are relevant in terahertz absorption studies, with implications in spectroscopy (Vieweg et al., 2014).
Photophysics : Research shows its significance in studying primary photophysical processes (Cundall & Robinson, 1972).
Mechanism of Action
Target of Action
Cyclohexylbenzene, also known as Phenylcyclohexane, is an organic compound with the structural formula C6H5−C6H11 . It is a derivative of benzene with a cyclohexyl substituent
Mode of Action
The mode of action of Cyclohexylbenzene is primarily through its interactions with other compounds during chemical reactions. For instance, it is produced by the acid-catalyzed alkylation of benzene with cyclohexene . The process can proceed using benzene as the exclusive organic precursor . Its partial hydrogenation gives cyclohexene, which alkylates the unhydrogenated benzene .
Biochemical Pathways
Cyclohexylbenzene is involved in the production of phenol and cyclohexanone . This process begins with Cyclohexylbenzene, which is oxidized to a hydroperoxide, akin to the production of cumene hydroperoxide . Via the Hock rearrangement, Cyclohexylbenzene hydroperoxide cleaves to give phenol and cyclohexanone .
Result of Action
The result of Cyclohexylbenzene’s action is the production of phenol and cyclohexanone . Cyclohexanone is an important precursor to some nylons .
Action Environment
The action of Cyclohexylbenzene is influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the acid-catalyzed alkylation of benzene with cyclohexene to produce Cyclohexylbenzene can proceed using benzene as the exclusive organic precursor .
Future Directions
The global Phenylcyclohexane market size is estimated to be worth US$ million in 2021 and is forecast to a readjusted size of USD million by 2028 . This suggests that this compound may have potential applications in various industries.
Relevant Papers Several papers were found related to this compound. One discusses the primary photophysical processes in this compound . Another paper discusses the aliphatic vs aromatic C–H bond activation of this compound catalyzed by cytochrome P450cam . Further analysis of these papers would provide more detailed information about this compound.
properties
IUPAC Name |
cyclohexylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGARGHRYKHJQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061188 | |
Record name | Cyclohexylbenzene | |
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Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Benzene, cyclohexyl- | |
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Record name | Phenylcyclohexane | |
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Vapor Pressure |
0.03 [mmHg] | |
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CAS RN |
827-52-1, 19016-95-6 | |
Record name | Cyclohexylbenzene | |
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Record name | Phenylcyclohexane | |
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Record name | CYCLOHEXYLBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phenylcyclohexane?
A1: this compound has a molecular formula of C12H16 and a molecular weight of 160.26 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize a variety of spectroscopic techniques to characterize this compound, including: - Nuclear Magnetic Resonance (NMR): NMR provides valuable insights into the structure and dynamics of this compound. Both 1H NMR and 13C NMR are employed to determine the connectivity and spatial arrangement of atoms within the molecule. [, , , ]- X-ray Diffraction: X-ray diffraction analysis provides information about the three-dimensional structure and conformation of this compound in its solid state, revealing bond lengths, angles, and crystal packing arrangements. [, , ]
Q3: What are the preferred conformations of this compound?
A3: this compound exhibits conformational flexibility, primarily due to the rotation around the bond connecting the phenyl ring to the cyclohexane ring. Studies have shown that the equatorial conformer of this compound, where the phenyl group occupies an equatorial position on the cyclohexane ring, is more stable than the axial conformer. [, ]
Q4: How does the presence of substituents on the phenyl ring affect the conformational behavior of this compound?
A4: Introducing substituents on the phenyl ring can significantly influence the conformational preferences of this compound. Bulky substituents, particularly in the ortho position, can lead to restricted rotation about the aryl-C(sp3) bond, resulting in atropisomerism. The size and position of these substituents determine the barrier to rotation and the relative populations of different conformers. []
Q5: What are the common methods for synthesizing this compound?
A5: this compound can be synthesized through various methods, including:- Catalytic Hydrogenation of Biphenyl: This widely used method involves the reduction of biphenyl in the presence of a suitable catalyst and hydrogen gas. [, ]- Reaction of Benzene and Cyclohexene: this compound can be produced through the alkylation of benzene with cyclohexene in the presence of a molecular sieve catalyst. []
Q6: What are the typical reactions that this compound undergoes?
A6: this compound, like other cycloalkanes, undergoes reactions typical of alkanes, including:- Oxidation: this compound can undergo oxidation reactions, primarily at the benzylic position. For example, cytochrome P450 enzymes can catalyze the hydroxylation of this compound to form phenylcyclohexanols. [, , ]- Halogenation: this compound can be halogenated under appropriate conditions, typically leading to the substitution of hydrogen atoms with halogens like chlorine or bromine. []
Q7: What are the potential applications of this compound and its derivatives?
A7: this compound and its derivatives find applications in various fields, including:- Liquid Crystals: Substituted phenylcyclohexanes, particularly those with polar groups, exhibit liquid crystalline properties, making them suitable for use in liquid crystal displays (LCDs). [, , , , ]- Pharmaceuticals: Certain derivatives of this compound have shown biological activity and are being investigated as potential drug candidates, particularly in the areas of pain management and enuresis treatment. [, ]- Chemical Intermediates: this compound can serve as a versatile building block for synthesizing more complex organic molecules. []
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